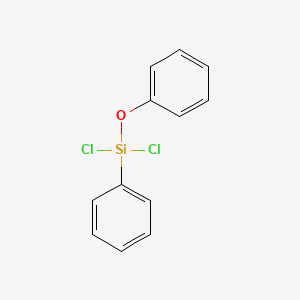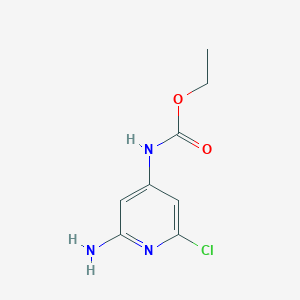![molecular formula C18H22N2 B14692699 (E)-Bis[2-(propan-2-yl)phenyl]diazene CAS No. 33029-36-6](/img/structure/B14692699.png)
(E)-Bis[2-(propan-2-yl)phenyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis[2-(propan-2-yl)phenyl]diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of two 2-(propan-2-yl)phenyl groups connected by an azo linkage, resulting in a symmetrical molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis[2-(propan-2-yl)phenyl]diazene typically involves the diazotization of 2-(propan-2-yl)aniline followed by azo coupling. The reaction conditions generally include:
Diazotization: This step involves the reaction of 2-(propan-2-yl)aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with another molecule of 2-(propan-2-yl)aniline in an alkaline medium (e.g., sodium hydroxide solution) to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Efficient mixing and temperature control to ensure high yield and purity.
- Use of automated systems for monitoring and controlling the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Bis[2-(propan-2-yl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite, zinc dust, and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products:
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-Bis[2-(propan-2-yl)phenyl]diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Bis[2-(propan-2-yl)phenyl]diazene involves its interaction with molecular targets and pathways. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the biological context and the nature of the reactive intermediates formed.
Comparación Con Compuestos Similares
Azobenzene: A simpler azo compound with two phenyl groups connected by an azo linkage.
Disperse Orange 3: An azo dye with similar structural features but different substituents on the aromatic rings.
Methyl Red: An azo dye used as a pH indicator with a similar azo linkage but different substituents.
Comparison:
Uniqueness: (E)-Bis[2-(propan-2-yl)phenyl]diazene is unique due to the presence of the 2-(propan-2-yl) substituents, which can influence its chemical reactivity and biological activity.
Structural Differences: The presence of different substituents on the aromatic rings can lead to variations in the physical and chemical properties of the compounds.
Applications: While similar compounds like azobenzene and methyl red are primarily used as dyes and indicators, this compound has broader applications in scientific research and industry.
Propiedades
Número CAS |
33029-36-6 |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
bis(2-propan-2-ylphenyl)diazene |
InChI |
InChI=1S/C18H22N2/c1-13(2)15-9-5-7-11-17(15)19-20-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
Clave InChI |
MMNIKCLHZKAPGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1N=NC2=CC=CC=C2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
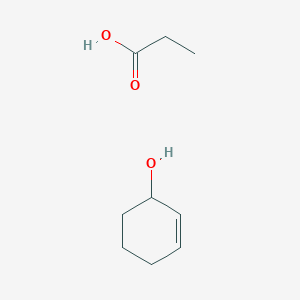
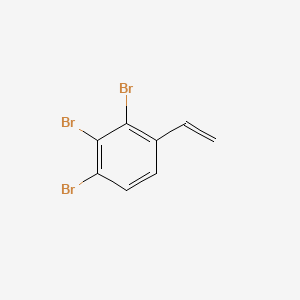

![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
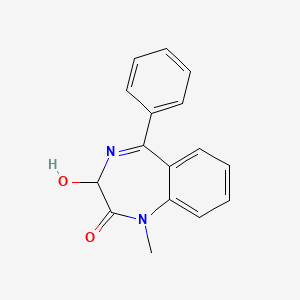
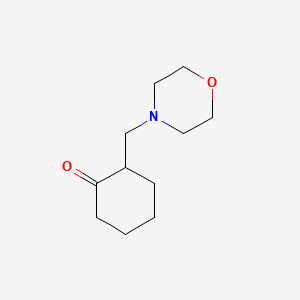
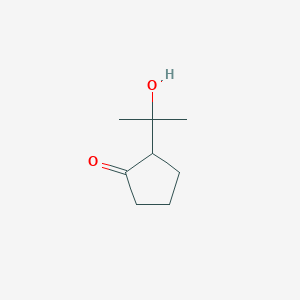
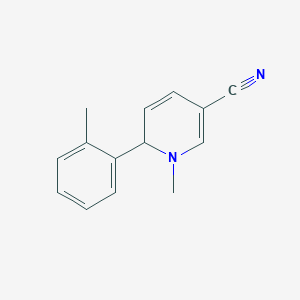
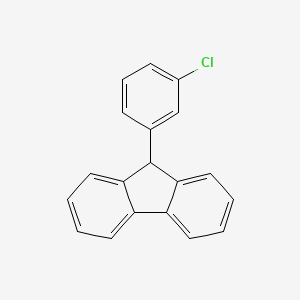
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
